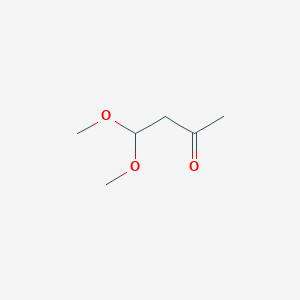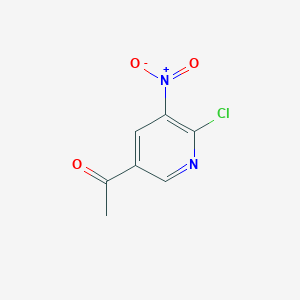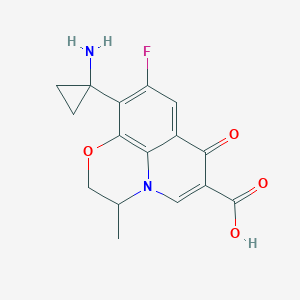
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
描述
The compound 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is not directly mentioned in the provided papers. However, the papers discuss related ketones and their synthesis, which can provide insights into the properties and reactions of similar compounds. For instance, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in the synthesis of aromatic ketones suggests that related pyridinyl ketones could potentially be synthesized using similar methods .
Synthesis Analysis
The synthesis of ketones from carboxylic acids and aromatic hydrocarbons using TFOP as a reagent indicates a method that could be adapted for the synthesis of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone . The TFOP in trifluoroacetic acid (TFA) system is capable of intermolecular dehydration to yield benzophenones, which are structurally related to the target compound. This suggests that a similar approach might be used for synthesizing 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, although the exact conditions and precursors would need to be optimized.
Molecular Structure Analysis
While the molecular structure of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is not analyzed in the provided papers, the structure of related compounds, such as the 1-methyl-4-[2-(3-methoxy-4-hydroxyphenyl)ethenyl)]pyridinium] hydrogensquarate monohydrate, has been determined by single crystal X-ray diffraction . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the ketone .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, but they do provide information on the reactivity of similar compounds. For example, the transfer hydrogenation of ketones catalyzed by metal complexes is discussed, which could be relevant if 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone were to undergo similar reduction reactions . Additionally, the conversion of cyclic ketones to pyrroles and indoles via rhodium-catalyzed reactions is mentioned, which could hint at the types of transformations that the ketone might undergo under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone are not detailed in the provided papers. However, the optical properties of a structurally related compound have been studied using various spectroscopic techniques, including IR-spectroscopy, UV-spectroscopy, and NMR . These methods could be applied to 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone to determine its physical and chemical properties.
科学研究应用
Synthesis and Chemical Reactions
The compound 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is involved in various chemical synthesis processes. For example, it can undergo reactions to form 2- and 3-substituted furo[2,3-b]pyridines, which are important intermediates in heterocyclic chemistry. The synthesis involves the reaction of ethyl 2-chloronicotinate with sodium ethoxycarbonylmethoxide or 1-ethoxycarbonyl-1-ethoxide to give β-keto ester or ketone, respectively. These intermediates can then be converted into various furo[2,3-b]pyridine derivatives through additional chemical transformations (Morita & Shiotani, 1986).
Oxidative Coupling
Oxidative coupling reactions involving 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone derivatives have been studied. These reactions can lead to the formation of complex organic structures like 1,2-bis-(5′-ethenyl-3′-cyano-4′-pyridyl)-ethane. Such processes are significant in the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry (Jahangir et al., 1990).
Enantioselective Catalysis
In asymmetric catalysis, derivatives of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone have been utilized as substrates in the enantioselective hydrosilylation of ketones. This process is important for producing chiral alcohols, which are valuable in the pharmaceutical industry for the synthesis of optically active drugs (Brunner & Kürzinger, 1988).
Anticancer Activity
Research into new anticancer agents has involved the synthesis of compounds related to 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone. For instance, derivatives have shown potent cytotoxicity against cultured cells and significant anticancer activity in animal models, highlighting the potential of these compounds in developing new cancer therapies (Temple et al., 1982).
Polymerization Catalysts
Compounds related to 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone have been employed as ligands in metal complexes that catalyze the oligomerization and polymerization of ethene and propene. These catalytic systems are significant for the polymer industry, enabling the production of various polymeric materials with tailored properties (Kaul et al., 2007).
属性
IUPAC Name |
4-ethoxy-3-pyridin-4-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATKKGJZTHMRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283461 | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone | |
CAS RN |
88349-61-5 | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88349-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-3-(4-pyridyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


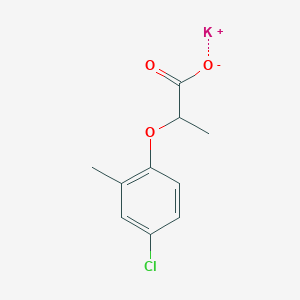
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
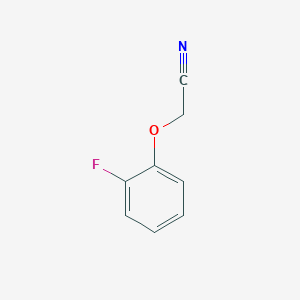
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
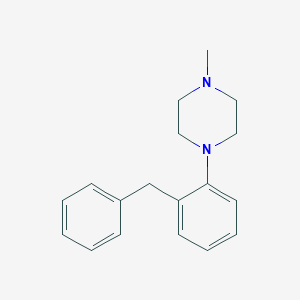
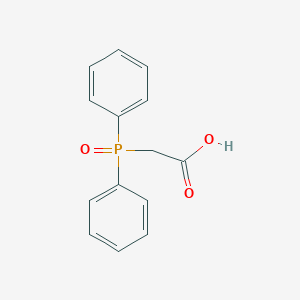
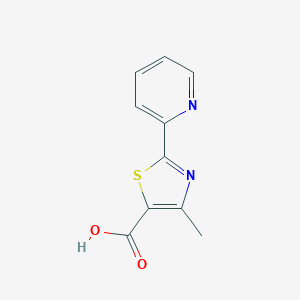
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
